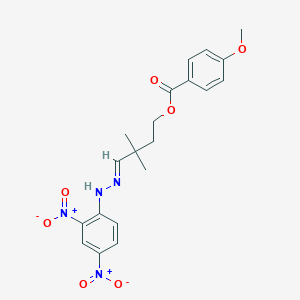
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one, also known as Cmpd-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the quinoline family and is a heterocyclic organic compound.
Scientific Research Applications
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been investigated for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease. 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one has also been studied for its potential use in the development of new drugs that target specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes and molecular pathways that are involved in various disease processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. This inhibition leads to the disruption of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the formation of reactive oxygen species. In addition, it has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is its well-established synthesis method, which allows for the production of high yields and purity. In addition, it has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further drug development. However, there are also some limitations associated with the use of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and pathways.
Future Directions
There are several future directions for the study of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one. One area of interest is the development of new drugs that target specific molecular pathways involved in disease processes. 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one has shown promise in this regard, and further research is needed to identify its specific targets and pathways. Another area of interest is the investigation of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, more research is needed to elucidate the mechanism of action of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one and to identify its potential limitations and side effects.
Synthesis Methods
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methylquinoline with phenylacetonitrile. The resulting intermediate is then subjected to further reactions, including cyclization and chlorination, to obtain the final product. The synthesis method is well-established and has been optimized for high yields and purity.
properties
IUPAC Name |
4-chloro-1-methyl-3-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-18-13-10-6-5-9-12(13)15(17)14(16(18)19)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCOIEOFRRHZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972283 |
Source


|
| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one | |
CAS RN |
56857-90-0 |
Source


|
| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B372958.png)

![3-(4-Toluidinocarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B372962.png)



![4,11-Bis(4-fluorophenyl)-7,14-bis(4-methylphenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B372969.png)
![1,7,7-Trimethyl-3-[4-(1-piperidinylsulfonyl)benzylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B372971.png)
![Dimethyl 2-(4-methoxybenzyl)-2-[2-(4-methoxybenzyl)-2-propenyl]malonate](/img/structure/B372972.png)
![1-Chloro-4-[(2,2-diphenylvinyl)sulfanyl]benzene](/img/structure/B372973.png)


